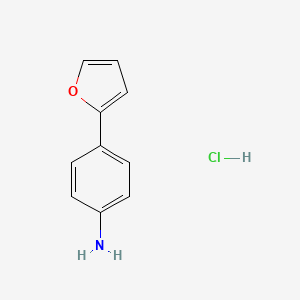![molecular formula C6H3BrClN3 B1521901 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine CAS No. 1034769-88-4](/img/structure/B1521901.png)
5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine
Vue d'ensemble
Description
5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic aromatic organic compound characterized by the presence of bromine and chlorine atoms on a pyrazolo[3,4-b]pyridine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions starting from readily available precursors. One common method includes the cyclization of appropriate halogenated pyrazoles with halogenated pyridines under specific conditions, such as heating in the presence of a base.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Reduction of halogenated sites.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents like potassium permanganate or chromium trioxide.
Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution reactions often involve nucleophilic substitution with suitable nucleophiles.
Major Products Formed:
Oxidation typically yields pyrazolo[3,4-b]pyridine-3-oxide derivatives.
Reduction can produce this compound derivatives with reduced halogen content.
Substitution reactions can lead to a variety of functionalized derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine serves as a versatile intermediate for the synthesis of more complex molecules. Its halogenated structure makes it a valuable building block in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its derivatives have been investigated for their activity against various biological targets.
Medicine: In the medical field, derivatives of this compound have been explored for their therapeutic potential. They have been studied for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry: In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in material science and pharmaceutical manufacturing.
Mécanisme D'action
The mechanism by which 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate interaction. The molecular targets and pathways involved vary based on the biological context and the specific derivative being studied.
Comparaison Avec Des Composés Similaires
3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine
4-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine
5-Bromo-4-chloro-1H-pyrazolo[4,3-b]pyridine
Uniqueness: 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine is unique due to its specific halogenation pattern and the resulting electronic and steric effects
Propriétés
IUPAC Name |
5-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-2-9-6-3(5(4)8)1-10-11-6/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIOULNHNXMRCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C2C=NNC2=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657916 | |
| Record name | 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1034769-88-4 | |
| Record name | 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9a-(4-fluorophenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B1521818.png)

![2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1521823.png)
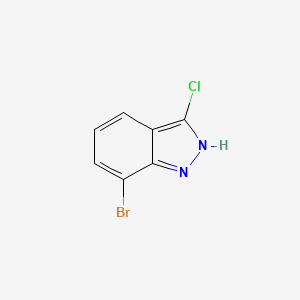
![8-Benzyl-4-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1521827.png)
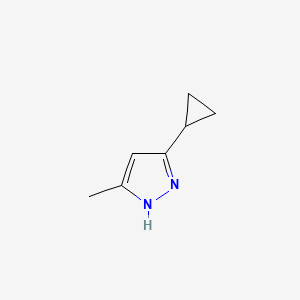
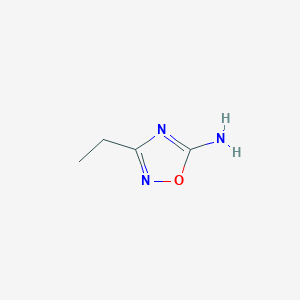

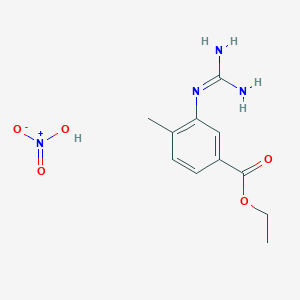
![4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide](/img/structure/B1521834.png)

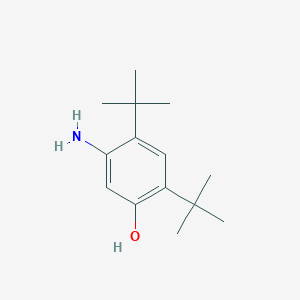
![Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1521840.png)
